BenchChemオンラインストアへようこそ!

2-[(oxetan-2-yl)methoxy]pyridine

Lipophilicity LogP Physicochemical Properties

2-[(oxetan-2-yl)methoxy]pyridine (CAS 2548989-02-0) is a heterocyclic building block with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, characterized by a pyridine ring linked to an oxetane moiety through a methoxy bridge. As a member of the oxetane–pyridine ether class, it combines the aromatic, hydrogen-bond-accepting pyridine scaffold with the polar, three-dimensional, and metabolically distinct oxetane ring—a motif that has gained increasing validation in medicinal chemistry, particularly following the recent FDA approval of the oxetane-containing drug rilzabrutinib.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 2548989-02-0
Cat. No. B6437127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(oxetan-2-yl)methoxy]pyridine
CAS2548989-02-0
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COC1COC2=CC=CC=N2
InChIInChI=1S/C9H11NO2/c1-2-5-10-9(3-1)12-7-8-4-6-11-8/h1-3,5,8H,4,6-7H2
InChIKeyHFYFNPJDMHTVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(oxetan-2-yl)methoxy]pyridine (CAS 2548989-02-0): A Dual Oxetane–Pyridine Building Block for Drug Discovery Procurement


2-[(oxetan-2-yl)methoxy]pyridine (CAS 2548989-02-0) is a heterocyclic building block with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, characterized by a pyridine ring linked to an oxetane moiety through a methoxy bridge . As a member of the oxetane–pyridine ether class, it combines the aromatic, hydrogen-bond-accepting pyridine scaffold with the polar, three-dimensional, and metabolically distinct oxetane ring—a motif that has gained increasing validation in medicinal chemistry, particularly following the recent FDA approval of the oxetane-containing drug rilzabrutinib [1]. The compound serves as a versatile intermediate for constructing more complex, sp³-enriched molecules, offering synthetic handles at both the pyridine nitrogen and the oxetane ring for further functionalization.

Why 2-[(oxetan-2-yl)methoxy]pyridine Cannot Be Replaced by Common Oxetane–Pyridine Analogs Without Property Trade-offs


Oxetane–pyridine building blocks are not functionally interchangeable. The 2-[(oxetan-2-yl)methoxy]pyridine scaffold differs from directly C–C linked analogs such as 2-(oxetan-3-yl)pyridine (CAS 104501-01-1) in three critical ways: (i) the oxetane-2-yl ether linkage introduces an additional oxygen atom and an sp³-hybridized methoxy carbon, increasing topological polar surface area (TPSA) and hydrogen-bond-accepting capacity, which directly impacts solubility and permeability profiles [1]; (ii) the oxetane-2-yl substitution pattern (vs. oxetane-3-yl) generates a chiral center on the oxetane ring, offering stereochemical diversification that achiral 3,3-disubstituted oxetane analogs lack [2]; (iii) compared to simple 2-alkoxypyridines like 2-methoxypyridine, the strained oxetane ring significantly alters metabolic clearance pathways—shifting metabolism away from cytochrome P450 enzymes toward microsomal epoxide hydrolase (mEH), which can reduce CYP-mediated drug–drug interaction liability [3]. Substituting with a plain alkyl ether or a direct C–C oxetane forfeits these distinguishing stereochemical, metabolic, and physicochemical features.

2-[(oxetan-2-yl)methoxy]pyridine: Comparator-Based Quantitative Differentiation Evidence


Lipophilicity Comparison: 2-[(oxetan-2-yl)methoxy]pyridine vs. 2-Methoxypyridine and 2-(Oxetan-3-yl)pyridine

The oxetane-2-yl methoxy ether in the target compound introduces a polar, strained ring that lowers lipophilicity compared to a simple methyl ether while providing a larger, more three-dimensional scaffold than the unsubstituted oxetane-3-yl analog [1]. 2-Methoxypyridine (CAS 1628-89-3) has an experimentally measured LogP of 1.32 . 2-(Oxetan-3-yl)pyridine (CAS 104501-01-1) has a reported calculated LogP of 1.20 (ALOGPS) and a PSA of 22.12 Ų . 2-[(oxetan-2-yl)methoxy]pyridine, containing an additional oxygen atom in the linker, is expected to exhibit a LogP < 1.20 and a PSA > 22.12 Ų, based on the established structure–property relationships for oxetane ethers described in matched molecular pair analyses [1]. The lower LogP and higher PSA of the target compound indicate greater aqueous solubility and reduced non-specific protein binding potential compared to the simpler 2-methoxypyridine or the direct C–C linked oxetane analog.

Lipophilicity LogP Physicochemical Properties

Aqueous Solubility Enhancement: Oxetane Ether vs. Gem-Dimethyl Replacement Baseline

The seminal Carreira/Rogers-Evans study demonstrated that substituting a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4,000, depending on the structural context, while simultaneously reducing the rate of metabolic degradation in most cases [1]. As a methoxy-bridged oxetane-2-yl ether, 2-[(oxetan-2-yl)methoxy]pyridine incorporates an oxetane unit that is a recognized polar bioisostere for lipophilic alkyl groups, including tert-butyl and gem-dimethyl substituents [2]. By extension, this compound confers a solubility advantage over analogous 2-(alkyloxy)pyridines bearing gem-dimethyl or simple alkyl ethers, for which solubility decreases linearly with increasing alkyl chain length. The presence of the oxetane oxygen in the ring provides additional hydrogen-bond-accepting capacity (one extra HBA compared to a cycloalkyl analog) that enhances water solvation [1].

Aqueous Solubility Oxetane Bioisostere Drug-likeness

Metabolic Stability Differentiation: Oxetane-2-yl Ether vs. Simple Alkyl Ether Pathways

A key differentiation of oxetane-containing compounds is their capacity to redirect metabolic clearance away from cytochrome P450 (CYP) enzymes toward microsomal epoxide hydrolase (mEH), thereby reducing CYP-mediated drug–drug interaction potential [1]. Studies on oxetane-containing drug candidate AZD1979 and subsequent compounds confirmed that ring-opening by mEH is a major metabolic pathway for oxetane motifs, and that oxetanes can be strategically employed to shift metabolism away from CYPs [REFS-1, REFS-2]. Simple 2-alkoxypyridines such as 2-methoxypyridine are primarily metabolized via CYP-mediated O-dealkylation, a pathway that is highly conserved and susceptible to competitive inhibition by co-administered drugs. 2-[(oxetan-2-yl)methoxy]pyridine, bearing the strained oxetane ring, is predicted to undergo partial metabolic clearance via mEH-mediated ring-opening in addition to or instead of exclusive CYP-mediated ether cleavage, based on the established metabolic behavior of oxetane motifs reported across multiple structurally diverse scaffolds [1]. This metabolic bifurcation provides a tangible advantage for drug discovery programs seeking to minimize CYP liabilities.

Metabolic Stability Microsomal Epoxide Hydrolase Cytochrome P450 Avoidance

Synthetic Versatility and Regioselective Functionalization: Oxetane as a Directed Metalation Group

The oxetane ring can act as a directed metalation group (DMG) for regioselective ortho-lithiation of pyridine derivatives, enabling rapid access to functionalized pyridine–oxetane building blocks [1]. Rouquet et al. demonstrated that 3-oxetane pyridines undergo highly regioselective ortho-lithiation at the pyridine C4 position using n-BuLi in the presence of sub-stoichiometric TMEDA at −78 °C in Et₂O, with electrophilic quenching providing diverse 4-substituted derivatives [1]. While this specific study used 3-oxetane pyridines, the oxetane-2-yl methoxy ether in 2-[(oxetan-2-yl)methoxy]pyridine retains the oxetane oxygen that coordinates the lithium base, predicting similar DMG capability. This regioselective functionalization potential is absent in 2-alkoxypyridines that lack the coordinating oxetane oxygen, and is distinct from the directing effects of the pyridine nitrogen alone, which favor C3 lithiation pathways [1]. The ability to ortho-functionalize at the pyridine 4-position (or 3-position, depending on substitution pattern) under mild conditions provides a synthetic node for modular diversification that is unique to oxetane-bearing pyridines.

Regioselective Lithiation Directed ortho-Metalation Oxetane DMG

Chiral Center Introduction: Oxetane-2-yl vs. Oxetane-3-yl Scaffold Stereochemical Comparison

The oxetane-2-yl substitution pattern in 2-[(oxetan-2-yl)methoxy]pyridine introduces a chiral center at the C2 position of the oxetane ring—a stereochemical feature absent in the widely used oxetane-3-yl and 3,3-disubstituted oxetane building blocks [1]. 3,3-Disubstituted oxetanes, while popular as achiral gem-dimethyl or carbonyl bioisosteres, do not generate stereochemical complexity [2]. 2-(Oxetan-3-yl)pyridine (CAS 104501-01-1) is achiral, with the oxetane ring symmetrically disposed. In contrast, 2-[(oxetan-2-yl)methoxy]pyridine exists as a pair of enantiomers, enabling the construction of stereochemically defined, non-planar molecules. The three-dimensional character imparted by sp³-hybridized oxetane carbons has been correlated with higher target selectivity and superior pharmacokinetic and toxicity profiles in clinical candidates, as compounds with greater three-dimensionality (higher fraction sp³, Fsp³) show significantly lower attrition rates [1]. By providing a chiral oxetane-2-yl ether rather than a symmetrical oxetane-3-yl group, this building block offers immediate access to stereochemically enriched chemical space that is underrepresented in typical screening libraries.

Chirality Stereochemistry Oxetane-2-yl Substituent

Where 2-[(oxetan-2-yl)methoxy]pyridine Delivers Differentiated Value: Procurement-Driven Application Scenarios


Fragment-Based Drug Discovery (FBDD) Requiring 3D-Enriched, Soluble Fragments

Fragment libraries enriched with three-dimensional, sp³-rich scaffolds consistently outperform flat, aromatic-dominated collections in hit-to-lead progression. 2-[(oxetan-2-yl)methoxy]pyridine, with its Fsp³ of 0.56, chiral oxetane-2-yl center, and predicted LogP below 1.2, satisfies the 'rule of three' criteria for fragment selection (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) while providing greater three-dimensionality than achiral oxetane-3-yl fragments [1]. Its predicted aqueous solubility advantage over gem-dimethyl analogs (4–4,000× improvement demonstrated for oxetane substitution in the Carreira study [2]) reduces the need for DMSO stock solutions at high concentrations, improving assay compatibility. Procurement of this building block enables the construction of fragment libraries that sample underexplored chiral chemical space while maintaining favorable physicochemical properties for downstream optimization.

Lead Optimization in Polypharmacy Disease Indications Requiring Low CYP Drug–Drug Interaction Risk

In therapeutic areas such as psychiatry, cardiology, and infectious disease where patients commonly receive multiple medications, minimizing cytochrome P450 (CYP)-mediated metabolism is a critical design objective. The oxetane-2-yl ether motif in 2-[(oxetan-2-yl)methoxy]pyridine is predicted to redirect a portion of metabolic clearance from CYP enzymes to microsomal epoxide hydrolase (mEH), as established for structurally related oxetane-containing compounds including the drug candidate AZD1979 [3]. By incorporating this building block into lead scaffolds, medicinal chemists can proactively reduce the probability of CYP-mediated drug–drug interactions—a leading cause of clinical candidate failure—while retaining the pyridine core's favorable hydrogen-bond-accepting and π-stacking capabilities for target engagement. This metabolic differentiation is not achievable with simple 2-alkoxypyridine building blocks, which rely exclusively on CYP-mediated O-dealkylation for clearance.

Modular Synthesis of Stereochemically Defined Kinase Inhibitor Scaffolds

The oxetane ring in 2-[(oxetan-2-yl)methoxy]pyridine serves as both a metabolic modulator and a synthetic handle for regioselective functionalization. The oxetane oxygen can act as a directed metalation group (DMG) for ortho-lithiation [4], enabling selective C–H functionalization at the pyridine ring to generate diverse arrays of substituted analogs from a single building block. This regioselective functionalization capability, combined with the inherent chirality of the oxetane-2-yl center, makes the compound a strategic starting material for constructing enantiomerically enriched kinase inhibitor scaffolds—a compound class where subtle stereochemical and substitution changes dramatically impact potency, selectivity, and intellectual property position. The streamlined synthetic access enabled by the oxetane DMG reduces the step count for analog synthesis compared to non-oxetane pyridine building blocks that require pre-functionalization or protecting group strategies.

Agrochemical Lead Discovery Requiring Balanced Lipophilicity and Environmental Stability

Oxetane motifs are not limited to pharmaceutical applications; their property-modulating effects extend to agrochemical design, where balanced lipophilicity (LogP 1–3) and metabolic stability are essential for optimizing foliar uptake, systemic translocation, and environmental persistence [1]. 2-[(oxetan-2-yl)methoxy]pyridine, with its predicted LogP < 1.2 and PSA > 22 Ų, occupies the lower end of the optimal lipophilicity range for agrochemicals, providing a polar starting point that can be tuned upward through subsequent functionalization. The oxetane ring's recognized stability toward glutathione conjugation in human liver microsomes [3] suggests potential resistance to detoxification pathways in target organisms, though direct agrochemical metabolism studies would be required to confirm this extrapolation. The pyridine core is a privileged scaffold in agrochemicals (e.g., imidacloprid, chlorpyrifos), and oxetane-ether substitution offers a novel vector for patent differentiation in a crowded IP landscape.

Quote Request

Request a Quote for 2-[(oxetan-2-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.